2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine

説明

特性

IUPAC Name |

2-(2,2,2-trifluoroethyl)pent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c1-2-3-6(5-11)4-7(8,9)10/h2,6H,1,3-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVWEUNQPHVLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine is a compound of interest due to its unique trifluoroethyl group and its potential biological activities. This article synthesizes findings from various studies to explore its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

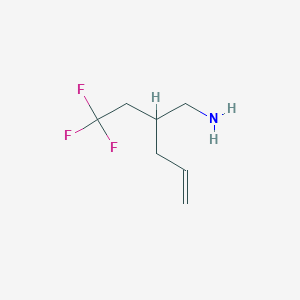

The compound has the following structural formula:

This structure includes a pentene backbone with a trifluoroethyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the trifluoroethyl moiety exhibit diverse biological activities, including modulation of neurotransmitter systems and potential anti-cancer properties. The following sections summarize key findings related to the biological activity of this compound.

-

Neurotransmitter Modulation :

- Studies have shown that related compounds can stimulate adenylate cyclase activity in the rat striatum. For instance, N-trifluoroethyldopamine analogs displayed weak effects on adenylate cyclase compared to dopamine and its N-ethyl analogs .

- The weak stimulation suggests that while the trifluoroethyl group can modify receptor interactions, it may not significantly enhance efficacy compared to other structural analogs.

- Vascular Effects :

-

Anticancer Potential :

- Compounds with similar structures have been explored for their ability to inhibit cancer cell growth. For instance, L-γ-methyleneglutamine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) and were comparable in potency to established drugs like tamoxifen .

- The presence of a trifluoroethyl group may enhance metabolic stability and bioavailability in such compounds.

Study 1: Neurotransmitter Activity

In a comparative study of dopamine analogs, it was observed that while the N-trifluoroethyl derivative had reduced activity on adenylate cyclase compared to its ethyl counterpart, it still contributed to vascular relaxation. This suggests a potential role in modulating vascular responses through neurotransmitter pathways .

Study 2: Cancer Cell Line Testing

In vitro tests indicated that several amine derivatives exhibited significant inhibition of growth in MCF-7 cells at various concentrations. For example:

- Compound 5 inhibited growth at concentrations ranging from 0.32 μM to 320 μM with p-values indicating statistical significance (p < 0.05) .

- Compounds were also tested against triple-negative breast cancer cell lines (MDA-MB-231), showing varying degrees of effectiveness based on structural modifications.

Table 1: Biological Activity Summary of Related Compounds

科学的研究の応用

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of complex functional groups through various reactions.

Synthesis Techniques

- Alkylation Reactions : The compound can be synthesized through alkylation processes, where it acts as a nucleophile.

- Radical Reactions : It participates in radical cross-electrophile coupling reactions, facilitating the formation of complex molecules under mild conditions .

| Synthesis Method | Description | Yield |

|---|---|---|

| Alkylation | Reaction with alkyl halides | High |

| Radical Coupling | Visible-light-induced reactions | Moderate |

Pharmaceutical Applications

The presence of the trifluoroethyl group significantly enhances the compound's pharmacological properties.

Drug Development

- Bioisosterism : The compound's derivatives are explored as bioisosteres for amides, potentially improving drug efficacy against various diseases .

- Therapeutic Intermediates : It is being investigated as an intermediate in synthesizing drugs targeting neurodegenerative diseases and psychiatric disorders .

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of amine derivatives, 2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine exhibited significant inhibitory effects against Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Biological Research

The compound's ability to interact with biological systems makes it a subject of interest in biochemical studies.

Enzyme Interactions

Research indicates that this compound can influence enzyme activity, potentially affecting metabolic pathways involving amine derivatives. This interaction is crucial for understanding its role in biochemical processes .

Industrial Applications

Beyond its laboratory use, this compound finds applications in the production of specialty chemicals.

Specialty Chemicals Production

The compound is utilized in manufacturing specialty chemicals that require specific reactivity profiles due to its unique structural features.

類似化合物との比較

Trifluoroethyl-Substituted Amines

Key Differences :

- The target compound’s unsaturated pentenyl chain may enhance reactivity (e.g., Michael addition) compared to saturated analogs like 1-[4-(trifluoroethoxy)phenyl]ethylamine .

- Unlike aromatic trifluoroethyl amines (e.g., ’s 2-[4-(trifluoromethyl)phenyl]propan-2-amine), the aliphatic backbone of the target compound could improve solubility in non-polar solvents .

Alkenyl Amines

Insights :

Aromatic vs. Aliphatic Trifluoroethyl Amines

Physicochemical Properties

- Polarity: The trifluoroethyl group increases electronegativity, enhancing water solubility compared to non-fluorinated amines.

- Boiling Point : Estimated to be lower than aromatic analogs (e.g., ’s 2-[4-(trifluoromethyl)phenyl]propan-2-amine) due to the aliphatic chain .

- Stability : The distal double bond may reduce oxidation susceptibility compared to α,β-unsaturated amines () .

準備方法

From Trifluoroethyl Methanesulfonate or p-Toluenesulfonate

A Japanese patent (JP2008162990A) describes a method where 2,2,2-trifluoroethyl methanesulfonate or p-toluenesulfonate is reacted with aqueous ammonia in the presence of dimethyl sulfoxide as solvent at 150 °C under pressure for several hours. The reaction yields 2,2,2-trifluoroethylamine with yields ranging from 79% to 85%, with only trace amounts of bis(trifluoroethyl)amine by-product.

| Substrate | Solvent | Ammonia Concentration | Temp (°C) | Time (h) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,2,2-Trifluoroethyl methanesulfonate | Dimethyl sulfoxide | 28% aqueous ammonia | 150 | 5 | 0.67 | 79 |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | Dimethyl sulfoxide | 28% aqueous ammonia | 150 | 5 (3+2) | Not specified | 85 |

This method is straightforward but requires relatively long reaction times and elevated temperatures.

From 1,1,1-Trifluoro-2-chloroethane via Pipeline Reactor

A Chinese patent (CN101973888B) presents an improved, continuous flow method using 1,1,1-trifluoro-2-chloroethane dissolved in glycerol mixed with ammonia. The reaction occurs in a pipeline-type reactor at 150–200 °C and 2–4 MPa pressure with a short residence time of 20–30 minutes, achieving high yields up to 97%.

| Parameter | Range / Value |

|---|---|

| Solvent | Glycerol (or other polyhydric alcohols) |

| Volume ratio (Glycerol:Chloroethane) | 1–3 : 1 |

| Molar ratio (Ammonia:Chloroethane) | 8–15 : 1 |

| Ammonia concentration | 30–100% wt |

| Reaction temperature | 150–200 °C |

| Pressure | 2–4 MPa |

| Flow velocity in reactor | 2.0–4.0 L/h |

| Reaction time | 20–30 min |

| Yield | Up to 97.8% |

- Mix 1,1,1-trifluoro-2-chloroethane with glycerol and ammonia.

- React in a pipeline reactor under controlled temperature and pressure.

- Perform vacuum flashing and deamination.

- Neutralize with sodium carbonate solution.

- Purify by vacuum rectification.

Example yields from embodiments:

| Embodiment | Glycerol:Chloroethane (vol) | Ammonia:Chloroethane (mol) | Ammonia Conc. (wt%) | Temp (°C) | Pressure (MPa) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2:1 | 12:1 | 60 | 180 | 2–4 | 22 | 97.8 |

| 2 | 1:1 | 8:1 | 50 | 150 | 4 | 30 | 96.8 |

| 3 | 3:1 | 10:1 | 90 | 160 | 2 | 25 | Not specified |

This method offers significant advantages over batch processes, including shorter reaction times and higher yields.

Functionalization to this compound

While the above methods focus on preparing the trifluoroethylamine moiety, the synthesis of this compound involves further steps to attach this group to a pent-4-en-1-amine backbone.

Common approaches include:

- Nucleophilic substitution reactions where the trifluoroethylamine is introduced onto a pent-4-en-1-amine derivative bearing a suitable leaving group (e.g., halide or tosylate).

- Reductive amination of pent-4-enal or pent-4-enone derivatives with trifluoroethylamine.

- Cross-coupling or alkylation reactions using trifluoroethylamine or its derivatives.

However, detailed, specific methods for the direct preparation of this compound are less documented in open literature, likely due to proprietary synthesis routes in pharmaceutical contexts.

Summary Table of Preparation Methods for 2,2,2-Trifluoroethylamine (Key Intermediate)

| Method | Starting Material | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ammonolysis of trifluoroethyl methanesulfonate | CF3CH2OSO2CH3 (methanesulfonate) | 150 °C, 5 h, 0.67 MPa, DMSO solvent | 79 | Batch process, trace by-products |

| Ammonolysis of trifluoroethyl p-toluenesulfonate | CF3CH2OSO2C6H4-p-CH3 (tosylate) | 150 °C, 5 h, DMSO solvent | 85 | Batch process |

| Continuous flow amination of 1,1,1-trifluoro-2-chloroethane | CF3CHClCH3 + NH3 + glycerol | 150–200 °C, 2–4 MPa, 20–30 min | Up to 97.8 | Pipeline reactor, short reaction time |

Research Findings and Practical Considerations

- Reaction time and yield: Continuous flow methods drastically reduce reaction times from hours to minutes while increasing yields.

- Purification: Neutralization with sodium carbonate and vacuum rectification are effective for product isolation.

- Solvent choice: Glycerol or other polyhydric alcohols improve solubility and reaction efficiency.

- Pressure and temperature control: Critical for optimizing amination and minimizing by-products.

- By-products: Bis(trifluoroethyl)amine is a minor by-product in sulfonate ammonolysis methods.

Q & A

Q. What are the key challenges in synthesizing 2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine, and how can reaction conditions be optimized?

Answer: Synthesis challenges include controlling the regioselectivity of the trifluoroethyl group and avoiding side reactions (e.g., isomerization of the pent-4-enyl chain). Optimize via:

- Fluorination techniques : Use catalytic methods like transition metal-catalyzed C–F bond formation (e.g., Pd/Cu systems) to introduce the trifluoroethyl group selectively .

- Temperature control : Maintain low temperatures (−20°C to 0°C) during nucleophilic substitution to prevent double bond migration .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients to separate isomers .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : Use NMR to confirm trifluoroethyl group integration and NMR to verify the pent-4-enyl chain geometry (e.g., coupling constants for cis/trans isomers) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) to validate molecular weight and fragmentation patterns .

- FT-IR : Identify amine N–H stretches (~3300 cm) and C=C stretches (~1650 cm) .

Q. How should the compound be stored to prevent degradation?

Answer:

- Store under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation of the amine group and hydrolysis of the trifluoroethyl moiety .

- Use amber vials to protect against UV-induced decomposition of the alkene .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets?

Answer: The trifluoroethyl group:

- Reduces basicity : The electron-withdrawing effect lowers the pKa of the amine, enhancing membrane permeability and bioavailability .

- Affects conformation : Use molecular docking studies to analyze how C–F⋯H–N interactions stabilize binding to enzymes (e.g., monoamine oxidases) .

- Modulates metabolism : Fluorine’s metabolic stability reduces hepatic clearance, as shown in vitro using cytochrome P450 inhibition assays .

Q. How can computational methods predict the stereoelectronic effects of the trifluoroethyl group?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to map fluorine’s electron-withdrawing impact on the amine’s lone pair .

- Molecular dynamics (MD) : Simulate conformational flexibility of the pent-4-enyl chain in solvent models (e.g., water/DMSO) to predict aggregation behavior .

Q. How to resolve discrepancies in reaction yields when introducing substituents to the pent-4-enyl chain?

Answer:

- Systematic variation : Screen substituents (e.g., electron-donating/-withdrawing groups) and monitor yields via HPLC. Correlate results with Hammett σ values to identify electronic effects .

- Mechanistic probes : Use deuterium labeling (e.g., DO quenching) to trace intermediates and identify rate-limiting steps .

Q. What strategies address conflicting data on the compound’s stability under varying pH conditions?

Answer:

- Accelerated stability studies : Incubate the compound at pH 2–12 (37°C) and monitor degradation via LC-MS. Use Arrhenius plots to extrapolate shelf-life .

- Buffer selection : Phosphate buffers may catalyze hydrolysis; use non-nucleophilic buffers (e.g., Tris-HCl) for in vitro assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。